1,4-Dibromo-2-methylnaphthalene
Description
Properties
CAS No. |
62415-75-2 |
|---|---|
Molecular Formula |
C11H8Br2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
1,4-dibromo-2-methylnaphthalene |
InChI |
InChI=1S/C11H8Br2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |
InChI Key |
KXCQLIOBXCLMLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Functional Materials
1,4-Dibromo-2-methylnaphthalene serves as an essential intermediate in the synthesis of various functional materials. Its unique chemical properties make it suitable for creating compounds used in:
- Organic Light Emitting Diodes (OLEDs) : It is utilized in the development of ambipolar deep-blue emitters, which are crucial for efficient OLED applications. For instance, derivatives synthesized from this compound exhibit high thermal stability and desirable photophysical properties .
- Organic Photovoltaics : The compound is also employed in the synthesis of materials for organic solar cells, contributing to advancements in renewable energy technologies .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Certain derivatives have shown promise as anticancer agents through mechanisms involving enzyme inhibition and apoptosis induction .
- Antimicrobial Properties : Studies have demonstrated that compounds derived from this compound possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial therapies .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand that can form complexes with transition metals. These complexes are valuable for:
- Catalysis : Metal complexes involving this compound have been explored for their catalytic properties in various chemical reactions, including cross-coupling reactions essential for synthesizing complex organic molecules .
Environmental Studies
Research has also focused on the environmental impact of brominated compounds like this compound. Studies have evaluated its persistence and toxicity in various ecosystems:
- Toxicological Assessments : Investigations into the environmental hazards associated with brominated naphthalenes have highlighted their potential risks to aquatic life and human health due to bioaccumulation .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Functional Materials | OLEDs, Organic Photovoltaics | High thermal stability; efficient light emission |
| Medicinal Chemistry | Anticancer, Antimicrobial agents | Promising biological activities; enzyme inhibition |
| Coordination Chemistry | Catalysis in organic synthesis | Effective ligands for transition metals |
| Environmental Studies | Toxicity assessments | Potential risks identified; bioaccumulation concerns |
Case Study 1: Synthesis of OLED Materials
A study demonstrated that a derivative of this compound was synthesized to develop an OLED material with enhanced efficiency. The compound exhibited a deep blue emission spectrum and stability under operational conditions.
Case Study 2: Antimicrobial Activity
Research conducted on various brominated naphthalene derivatives showed that compounds related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in pharmaceutical formulations.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 1,4-dibromo-2-methylnaphthalene with two closely related analogs:
Key Observations :
- Bromine Content: The presence of two bromines in this compound increases its molecular weight and electrophilicity compared to mono-brominated analogs like 2-bromo-1,4-dimethylnaphthalene. This makes it more reactive in Suzuki-Miyaura or Ullmann coupling reactions .
- Methyl Substitution : The 2-methyl group in this compound introduces moderate steric hindrance, balancing reactivity and accessibility in substitution reactions. In contrast, 1,4-dibromo-2,3-dimethylnaphthalene’s dual methyl groups may hinder reactions requiring planar transition states .
Toxicological and Environmental Considerations
While specific toxicological data for this compound are unavailable, methylnaphthalenes and brominated aromatics generally exhibit moderate toxicity profiles. For example:
- Methylnaphthalenes : Show hepatic and renal effects in mammals at high doses, with 2-methylnaphthalene being more toxic than its 1-isomer .
- However, their low volatility reduces inhalation hazards .
Research Findings and Gaps
- Photophysical Properties : Brominated naphthalenes exhibit fluorescence quenching due to heavy atom effects, as seen in studies on similar bromo-methyl derivatives .
- Gaps : Data on the exact reactivity, metabolic pathways, and environmental fate of this compound remain sparse, necessitating further study.
Preparation Methods
Direct Bromination of 2-Methylnaphthalene Derivatives
One common approach to prepare 1,4-Dibromo-2-methylnaphthalene is through the bromination of 2-methylnaphthalene or its derivatives. This method employs brominating agents under controlled conditions to selectively introduce bromine atoms at the 1 and 4 positions.
- Reagents and Conditions:
The bromination is typically carried out using bromine sources such as tetrabutylammonium tribromide (Bu4NBr3) or copper(II) bromide supported on alumina. The reaction temperature is maintained around 120 °C, and the reaction time can extend to 16 hours to ensure complete bromination. - Reaction Example:
A reported procedure involves reacting 2-methyl-1-naphthoic acid with Bu4NBr3 at 120 °C for 16 hours, yielding a mixture containing 1-bromo-2-methylnaphthalene and this compound. The desired 1,4-dibromo derivative can be isolated by column chromatography, though typically in minor amounts (around 2%) compared to the monobromo product.
| Parameter | Details |
|---|---|
| Starting Material | 2-Methyl-1-naphthoic acid |
| Brominating Agent | Tetrabutylammonium tribromide (Bu4NBr3) |
| Temperature | 120 °C |
| Reaction Time | 16 hours |
| Product Ratio | 22:1 mixture of 1-bromo:1,4-dibromo derivative |
| Yield of 1,4-Dibromo | ~2% isolated after chromatography |
Multi-Step Synthesis via Functional Group Transformations
Though less direct, multi-step synthetic routes involve preparing intermediates such as 1-acetoxy-2-methylnaphthalene, which can be further derivatized to introduce bromine atoms at specific positions.
Mannich Base Formation and Acetylation:
Starting from 1-naphthol, a Mannich base is formed by reaction with aqueous formaldehyde and secondary amines (e.g., piperidine) in alcohol solvents like 2-propanol or ethanol. This intermediate is then acetylated with acetic anhydride to form diacetoxy derivatives.Catalytic Hydrogenation:
The diacetoxy derivative undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) as a catalyst in C1-C6 alkanols, resulting in 1-acetoxy-2-methylnaphthalene. This process is efficient, economical, and can be carried out in one pot without requiring isolation of intermediates.Further Bromination:
Although this patent primarily focuses on 1-acetoxy-2-methylnaphthalene, similar acetylated intermediates can be subjected to bromination to yield dibromo derivatives at desired positions with improved selectivity.
| Step | Description | Conditions/Notes |
|---|---|---|
| Mannich Base Formation | Reaction of 1-naphthol with formaldehyde and secondary amine | In 2-propanol or ethanol, ice bath, ~95% yield |
| Acetylation | Treatment with acetic anhydride | Forms diacetoxy derivative |
| Catalytic Hydrogenation | Pd/C catalyst in C1-C6 alkanol solvents | Hydrogenation time reduced to 12 hours |
| Bromination (Subsequent) | Bromination of acetylated intermediates | Controlled conditions for selective bromination |
Industrial and Catalytic Bromination Techniques
Industrial-scale synthesis of brominated naphthalene derivatives often employs catalytic and photochemical bromination methods for efficiency and selectivity.
Catalytic Bromination:
Use of alumina-supported copper(II) bromide as a brominating agent allows for selective bromination of naphthalene derivatives. The reaction parameters such as temperature, solvent, and bromine equivalents are optimized to favor dibromination at the 1 and 4 positions.Photobromination:
Photochemical activation can facilitate bromination reactions under milder conditions, improving selectivity and reducing side reactions.Process Optimization:
Industrial processes focus on maximizing yield and purity while minimizing by-products and waste. Reaction conditions are tightly controlled, including temperature, solvent choice, bromine concentration, and reaction time.
| Method | Brominating Agent | Key Features | Application Scale |
|---|---|---|---|
| Catalytic Bromination | Alumina-supported Cu(II) bromide | Selective, controlled reaction conditions | Industrial |
| Photobromination | Bromine under UV light | Mild conditions, enhanced selectivity | Industrial/Research |
| Direct Bromination | Tetrabutylammonium tribromide | High temperature, longer reaction time | Laboratory scale |
Summary Table of Preparation Methods
| Preparation Method | Starting Material(s) | Brominating Agent/Catalyst | Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|---|
| Direct Bromination | 2-Methyl-1-naphthoic acid | Bu4NBr3 | 120 °C, 16 h | 67% total yield; 2% isolated 1,4-dibromo | Requires chromatography for isolation |
| Multi-Step via Mannich Base & Acetylation | 1-Naphthol | Pd/C for hydrogenation; Ac2O for acetylation | Room temp to 12 h hydrogenation | High yield of acetoxy intermediate | Bromination step subsequent, not detailed |
| Industrial Catalytic/Photobromination | Naphthalene derivatives | Cu(II) bromide on alumina; Bromine | Controlled temp, solvent, UV | Optimized for high yield and purity | Scalable, selective, uses advanced techniques |
Research Findings and Notes
The direct bromination method yields a mixture dominated by monobromo derivatives, with the 1,4-dibromo isomer formed only in minor amounts, necessitating chromatographic purification.
The multi-step synthetic route involving Mannich base formation and acetylation provides a versatile intermediate (1-acetoxy-2-methylnaphthalene) that can be further functionalized. This method is advantageous for its high overall yield, economical catalyst use, and simplified work-up.
Industrial methods prioritize catalytic and photochemical bromination for scalability and selectivity, employing supported catalysts and controlled reaction conditions to maximize the production of dibromo derivatives.
No single method dominates preparation; choice depends on scale, desired purity, and available resources.
This detailed overview synthesizes data from peer-reviewed research and patent literature, providing a comprehensive understanding of the preparation methods for this compound. The methods vary from direct bromination to multi-step synthetic routes and industrial catalytic processes, each with distinct advantages and limitations.
Q & A
Q. What are the optimized synthetic routes for 1,4-dibromo-2-methylnaphthalene, and how can purity be validated?
Methodological Answer: Synthesis typically involves halogenation of 2-methylnaphthalene using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst). Key steps include:
- Reaction Optimization : Control stoichiometry (e.g., 2 equivalents of Br₂ for di-substitution) and temperature (40–60°C) to minimize side products like mono-brominated isomers .
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 ratio) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What experimental models are used to assess the toxicity of this compound?
Methodological Answer:
- In Vitro Models : Human bronchial epithelial cells (BEAS-2B) or rat hepatocytes are exposed to graded concentrations (0.1–100 µM) to evaluate cytotoxicity (MTT assay), oxidative stress (ROS detection), and apoptosis (Annexin V/PI staining) .
- In Vivo Models : Rodent studies (oral or inhalation exposure) monitor systemic effects (e.g., hepatic/renal toxicity via serum ALT, BUN, and histopathology) and carcinogenicity (long-term bioassays) .
Q. How is this compound detected and quantified in environmental samples?
Methodological Answer:
- Sample Preparation : Extract from air/water matrices using solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (dichloromethane).
- Analytical Techniques :
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies?
Methodological Answer:
- Systematic Review : Apply PRISMA guidelines to screen literature (e.g., PubMed/TOXNET) using MeSH terms like "Naphthalenes/toxicity" and "Polycyclic Aromatic Hydrocarbons/pharmacokinetics" .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., varying exposure routes or species) using random-effects models. Adjust for confounding factors (e.g., co-exposure to PAHs) via subgroup analysis .
Q. What computational models predict the environmental fate of this compound?
Methodological Answer:
Q. How can multi-omics approaches elucidate metabolic pathways of this compound?
Methodological Answer:
- Transcriptomics : RNA-seq of exposed hepatocytes to identify upregulated cytochrome P450 enzymes (e.g., CYP1A1/2) .
- Metabolomics : LC-HRMS to detect phase I/II metabolites (e.g., glutathione conjugates) in urine or bile .
Q. What methodologies distinguish isomer-specific effects of brominated methylnaphthalenes?
Methodological Answer:
- Stereochemical Analysis : Compare this compound with 1,2- or 1,5-isomers via X-ray crystallography or NOESY NMR to assess steric/electronic differences .
- Toxicity Profiling : Use in silico docking (AutoDock Vina) to evaluate isomer-specific binding to aryl hydrocarbon receptor (AhR) .
Q. How are biomarkers developed for occupational exposure monitoring?
Methodological Answer:
- Biomonitoring : Collect urine/blood from workers and quantify this compound metabolites (e.g., hydroxylated derivatives) via UPLC-MS/MS .
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to link metabolite levels to early renal/hepatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
